![molecular formula C12H15N3 B2890403 {[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine CAS No. 864068-89-3](/img/structure/B2890403.png)

{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

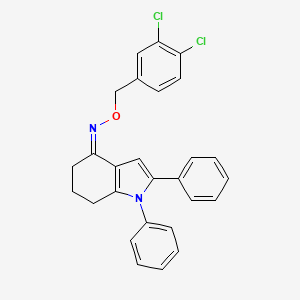

Imidazole can be synthesized through various methods. For instance, N-arylation of imidazole with 4-fluorobenzaldehyde in the presence of hexadecyltrimethylammonium bromide as a catalyst can yield 4-(1H-imidazol-1-yl)benzaldehyde . This compound can then be treated with various substituted acetophenones using a 10% NaOH solution in methanol to get the corresponding chalcones .Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms . The presence of a positive charge on either of two nitrogen atoms shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole-containing compounds can undergo various chemical reactions. For example, Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol can yield a novel compound .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

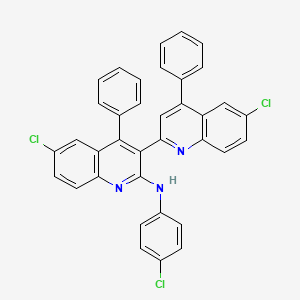

Palladium(II) and Platinum(II) Complexes with Benzimidazole Ligands

Research has synthesized and investigated the structures of palladium(II) and platinum(II) complexes containing benzimidazole ligands, exploring their potential as anticancer compounds. These studies utilized density functional theory for theoretical calculations, revealing square-planar geometries around the metallic center and showing activity against several cancer cell lines comparable to cis-platin (Ghani & Mansour, 2011).

Synthesis and Analysis of Imidazole Derivatives

A practical synthesis route for 1-methyl-4-phenyl-1H-imidazol-2-amine, a significant pharmaceutical intermediate, has been reported, involving cyclization, hydrolysis, and methylation. This synthesis process highlights the compound's importance in pharmaceutical applications (Zhou et al., 2018).

Intramolecular Hydroalkoxylation and Hydroamination Catalyzed by Cu(I) Complexes

Copper(I) complexes supported by N-heterocyclic carbene ligands have been shown to catalyze the intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds, forming compounds with exocyclic methylene groups. These findings offer insights into reaction mechanisms and the catalytic potential of these complexes in organic synthesis (Pouy et al., 2012).

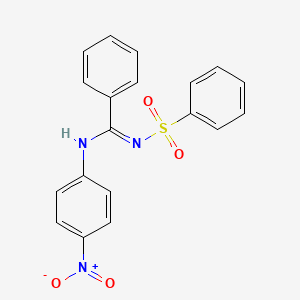

DFT, Molecular Docking, and Experimental Studies on Imidazole Derivatives

Imidazole derivatives have been studied for their roles as potential antihypertensive agents through experimental and theoretical (DFT) techniques. These studies have examined molecular structures, vibrational frequencies, and their biological activity, revealing their significance in pharmaceutical research (Aayisha et al., 2019).

Ionic Liquids Catalyzed Formylation of Amines Using Carbon Dioxide

Research on 1-alkyl-3-methylimidazolium ionic liquids demonstrates their efficiency in catalyzing the formylation of amines using CO2 and phenylsilane at room temperature. This work underscores the environmental and synthetic importance of utilizing CO2 in chemical synthesis (Hao et al., 2015).

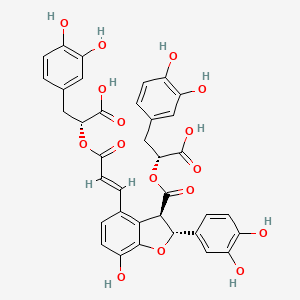

Supramolecular Assembly of Imidazole Tripod Coils

The self-assembly of imidazole-containing compounds with boric acid has led to the formation of supramolecular structures, demonstrating the potential of imidazole derivatives in creating complex architectures with specific properties (Cheruzel et al., 2005).

Future Directions

The future directions in the field of imidazole-containing compounds are vast. They are being deployed in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name |

1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-13-8-11-2-4-12(5-3-11)9-15-7-6-14-10-15/h2-7,10,13H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYIUMFIFGLIIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)CN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Difluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B2890322.png)

![(4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2890323.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890327.png)

![2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2890329.png)

![3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2890330.png)

![4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2890333.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2890335.png)

![N-cyclopentyl-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2890337.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2890342.png)